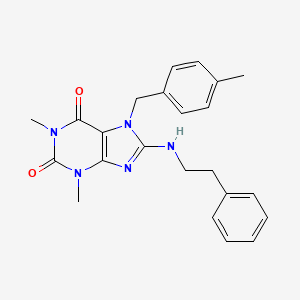

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione

Description

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a 1,3-dimethyl backbone and substitutions at positions 7 and 8 of the purine ring. The 7-(4-methylbenzyl) group introduces lipophilicity and steric bulk, while the 8-phenethylamino substituent adds a flexible aromatic amine moiety.

Properties

Molecular Formula |

C23H25N5O2 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-phenylethylamino)purine-2,6-dione |

InChI |

InChI=1S/C23H25N5O2/c1-16-9-11-18(12-10-16)15-28-19-20(26(2)23(30)27(3)21(19)29)25-22(28)24-14-13-17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,24,25) |

InChI Key |

GJVQICAYTNRHPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation at the 7-Position

The introduction of the 4-methyl-benzyl group at the 7-position typically employs alkylation under basic conditions. For example, 1,3-dimethylxanthine reacts with 4-methylbenzyl bromide in a polar aprotic solvent (e.g., dimethylformamide, DMF) using potassium carbonate (K₂CO₃) as a base. This facilitates nucleophilic substitution at N-7 due to the inherent reactivity of the purine ring.

Reaction Conditions:

Functionalization at the 8-Position: Phenethylamine Substitution

The 8-position substitution with phenethylamine necessitates a leaving group (e.g., bromine) at this site. A two-step process is often employed:

Bromination at the 8-Position

Bromination of 1,3-dimethyl-7-(4-methyl-benzyl)xanthine using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid introduces a bromine atom at C-8. This step is critical for enabling subsequent nucleophilic substitution.

Reaction Conditions:

Displacement with Phenethylamine

The brominated intermediate undergoes amination with phenethylamine in the presence of a catalyst. A method adapted from purine derivative syntheses involves using potassium iodide (KI) as a catalyst in ester solvents (e.g., N-butyl acetate):

Reaction Conditions:

Mechanistic Insight:

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where phenethylamine acts as the nucleophile, displacing bromide at C-8. Elevated temperatures and polar aprotic solvents enhance reaction efficiency.

Purification and Isolation

Crude product purification is achieved through a combination of liquid-liquid extraction and chromatography:

Acid-Base Extraction

Column Chromatography

Final purification employs flash chromatography using a gradient of CH₂Cl₂/MeOH/NH₃ (98:2:0.04). This step removes residual byproducts and unreacted intermediates.

Typical Purity: >95% (by HPLC)

Critical Analysis of Methodologies

Solvent and Catalyst Optimization

Challenges in Regioselectivity

Competing reactions at N-9 (purine numbering) are mitigated by steric hindrance from the 7-(4-methyl-benzyl) group, directing substitution to C-8.

Data Tables

Table 1: Comparative Reaction Conditions for 8-Position Substitution

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | N-butyl acetate | DMF |

| Catalyst | KI | None |

| Temperature (°C) | 85–125 | 80–100 |

| Yield (%) | 45–55 | 60–75 |

Table 2: Purification Outcomes

| Step | Purity Increase (%) | Key Impurities Removed |

|---|---|---|

| Acid-base extraction | 70 → 85 | Unreacted amine, salts |

| Column chromatography | 85 → 95 | Isomeric byproducts, dimers |

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 383.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including amine and carbonyl groups, which are crucial for interaction with biological targets.

Antiinflammatory Properties

Research has indicated that derivatives of purine compounds, including 1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione, exhibit significant anti-inflammatory activities. A study by Abou-Ghadir et al. synthesized various purine derivatives and tested their anti-inflammatory effects using in vitro models. The results suggested that these compounds could inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Neuroprotective Effects

Preliminary studies have suggested that purine derivatives may have neuroprotective effects due to their ability to modulate adenosine receptors. These receptors are involved in numerous neurological processes and are implicated in neurodegenerative diseases . Further research could elucidate the specific mechanisms through which this compound may exert neuroprotective effects.

Synthesis and Derivatives

The synthesis of 1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione involves multiple steps that include the formation of the purine core followed by various substitution reactions to introduce the phenethyl and methylbenzyl groups. The synthetic pathways often focus on optimizing yield and purity while exploring modifications to enhance biological activity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Key Observations:

- In contrast, hydrophilic groups (e.g., 2-hydroxy-3-piperazinopropyl in ) may favor solubility and cardiovascular targeting .

- Position 8: Phenethylamino (target) and morpholin-4-yl-ethylamino () introduce nitrogen-containing moieties, which are critical for receptor binding. Smaller substituents (e.g., methoxy in ) reduce steric hindrance, possibly enhancing metabolic stability .

Cardiovascular Activity

- Antiarrhythmic Effects: The 8-(2-morpholin-4-yl-ethylamino) derivative () demonstrated potent prophylactic antiarrhythmic activity (LD50/ED50 = 55.0), attributed to α1/α2-adrenoreceptor modulation (Ki = 0.152–1.400 µM) . The target compound’s phenethylamino group may similarly engage adrenergic receptors but lacks direct evidence.

- Hypotensive Action: Compounds with 8-benzylamino () or pyridin-2-yl-methylamino substituents showed significant hypotensive effects, suggesting aromatic amines at position 8 enhance vasodilation .

Neurological Targets

- 5-HT1A Receptor Modulation: 8-Alkoxy derivatives () act as 5-HT1A postsynaptic antagonists, highlighting the role of alkoxy groups in serotonin receptor targeting . The target compound’s phenethylamino group, while structurally distinct, may share partial overlap in receptor interaction due to its aromatic amine.

Metabolic and Pharmacokinetic Profiles

- 8-Methoxy Derivatives : Methyl 2-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)acetate () exhibited enhanced metabolic stability due to methoxy’s resistance to oxidative degradation .

- Phenethylamino vs. sec-Butylamino: The target compound’s phenethylamino group may prolong half-life compared to smaller alkylamines (e.g., sec-butylamino in ) but could increase CYP450-mediated metabolism risks .

Biological Activity

1,3-Dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its effects on different biological systems.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 355.414 g/mol. The structure features a purine base modified with dimethyl and phenethyl groups that may influence its biological interactions.

1. Adenosine Receptor Modulation

Research indicates that compounds similar to this purine derivative can act as agonists or antagonists at adenosine receptors (A1, A2A, A2B, and A3). These receptors are crucial in mediating various physiological processes such as inflammation, cardiovascular responses, and central nervous system activities .

Table 1: Adenosine Receptor Activity of Related Compounds

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties in preliminary studies. Its ability to disrupt bacterial cell membranes is noteworthy. For instance, similar alkaloids have demonstrated significant antibacterial activity against strains like E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effective bactericidal action .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | <125 |

| Pseudomonas aeruginosa | 150 |

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

3. Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Studies have indicated that derivatives may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Study on Purine Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various purine derivatives for their adenosine receptor activity and found that modifications at the N7 position significantly enhanced receptor binding affinity .

- Antimicrobial Efficacy : Research conducted on alkaloids demonstrated that modifications in the side chains could enhance antibacterial properties against resistant strains of bacteria .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1,3-dimethyl-7-(4-methyl-benzyl)-8-phenethylamino-3,7-dihydro-purine-2,6-dione, and how is structural validation performed?

Answer: The compound can be synthesized via microwave-assisted methods, as demonstrated for structurally analogous purine-2,6-diones. For example, microwave irradiation at 140 W for 15 minutes in acetonitrile (ACN) solvent with KI as a catalyst efficiently facilitates nucleophilic substitution reactions. Post-synthesis, characterization employs:

- FTIR : Peaks at ~3379 cm⁻¹ (N-H stretch), 1705–1662 cm⁻¹ (C=O stretch), and 2854–2922 cm⁻¹ (aliphatic C-H stretch) confirm functional groups .

- ¹H NMR : Resonances for methylbenzyl (δ 2.3–2.5 ppm) and phenethylamino (δ 3.2–3.5 ppm) substituents.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) validate molecular weight .

Q. Table 1: Representative Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile (ACN) |

| Microwave Power | 140 W |

| Reaction Time | 15 minutes |

| Catalyst | KI |

Q. How can researchers ensure purity and reproducibility in synthesizing this compound?

Answer:

- Chromatographic Techniques : Use HPLC with C18 columns and mobile phases (e.g., methanol/water) to assess purity (>95% by area normalization).

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove unreacted precursors .

- Batch Consistency : Compare FTIR and NMR spectra across batches to detect structural deviations .

Advanced Research Questions

Q. What experimental strategies are used to evaluate adenosine receptor (AR) binding affinity and selectivity for this compound?

Answer:

- Radioligand Binding Assays : Use [³H]-DPCPX (A₁AR antagonist) and [³H]-ZM241385 (A₂AAR antagonist) in membrane preparations from transfected HEK293 cells. Calculate IC₅₀ values via competitive binding curves .

- Selectivity Profiling : Compare binding affinities across AR subtypes (A₁, A₂A, A₂B). For example, L-97-1 (a structural analog) showed A₁AR selectivity (IC₅₀ = 1.42 µM) over A₂A/A₂B (>100 µM) .

Q. Table 2: Example Binding Data for Analogous Compounds

| Compound | A₁AR IC₅₀ (µM) | A₂AAR IC₅₀ (µM) | A₂BAR IC₅₀ (µM) |

|---|---|---|---|

| L-97-1 | 1.42 | >100 | >100 |

| Bamiphylline | 10.5 | 45.2 | >100 |

Q. How can in vivo models assess this compound’s therapeutic potential in respiratory diseases?

Answer:

- Allergic Asthma Models : Use house dust mite (HDM)-sensitized rabbits to measure bronchoconstriction and airway hyperresponsiveness. Administer the compound intravenously and monitor reductions in airway resistance and eosinophil infiltration .

- Dosage Optimization : Conduct dose-response studies (e.g., 0.1–10 mg/kg) with montelukast as a positive control .

Q. What methodological approaches resolve contradictions in solubility and stability data across studies?

Answer:

Q. How does this compound compare to DPP-4 inhibitors like BI 1356 in enzymatic inhibition assays?

Answer:

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?

Answer:

Q. How can researchers validate the compound’s anti-inflammatory mechanisms in vitro?

Answer:

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Answer:

Q. How to address discrepancies in receptor binding data between radioligand assays and functional studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.